molecular formula C10H10ClNO B6535744 2-(3-chlorophenyl)-2-methoxypropanenitrile CAS No. 2059626-21-8

2-(3-chlorophenyl)-2-methoxypropanenitrile

Cat. No.: B6535744
CAS No.: 2059626-21-8
M. Wt: 195.64 g/mol
InChI Key: XWCBNSLMVVORRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-2-methoxypropanenitrile is an organic compound that features a nitrile group, a methoxy group, and a chlorophenyl group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2-methoxypropanenitrile typically involves the reaction of 3-chlorobenzyl chloride with sodium methoxide, followed by the addition of acetonitrile. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2-methoxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of strong bases or acids.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-2-methoxypropanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2-methoxypropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The chlorophenyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-methoxypropanenitrile: Similar structure but with the chlorine atom in the para position.

    2-(3-bromophenyl)-2-methoxypropanenitrile: Similar structure but with a bromine atom instead of chlorine.

    2-(3-chlorophenyl)-2-ethoxypropanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(3-chlorophenyl)-2-methoxypropanenitrile is unique due to the specific positioning of the chlorine atom and the methoxy group, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-methoxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-10(7-12,13-2)8-4-3-5-9(11)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCBNSLMVVORRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.